molecular formula C39H64N7O17P3S B1264634 alpha-Linolenoyl-CoA

alpha-Linolenoyl-CoA

Cat. No. B1264634
M. Wt: 1028 g/mol
InChI Key: OMKFKBGZHNJNEX-PQBHNYBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-linolenoyl-CoA is an octadecatrienoyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of alpha-linolenic acid. It has a role as a human metabolite and a mouse metabolite. It is an alpha-linolenoyl bioconjugate and an octadecatrienoyl-CoA. It derives from an alpha-linolenic acid. It is a conjugate acid of an alpha-linolenoyl-CoA(4-).

Scientific Research Applications

1. Role in Lipid Composition and Gene Expression

Alpha-linolenoyl-CoA plays a significant role in the regulation of lipid composition and gene expression. Studies have shown that specific isomers of conjugated linoleic acid, closely related to linoleic acid, can influence the expression of genes like stearoyl-CoA desaturase 1 in adipocytes, impacting lipid droplet size and fatty acid composition (Choi et al., 2000).

2. Involvement in Triacylglycerol Biosynthesis

Alpha-linolenoyl-CoA is involved in the biosynthesis of triacylglycerol (TAG), a key component of seed oils. Enzymes like long-chain acyl-CoA synthetase and diacylglycerol acyltransferase show specificity towards alpha-linolenoyl-CoA, influencing the enrichment of TAGs with alpha-linolenic acid in plants like flax (Xu et al., 2018).

3. Impact on Fatty Acid Metabolism and Gene Expression

The metabolism of alpha-linolenoyl-CoA is crucial in determining fatty acid profiles in various organisms. For instance, diets enriched in alpha-linolenic acid can alter the expression of genes involved in fatty acid metabolism in bovine milk somatic cells (Hunt et al., 2009).

4. Role in Anti-Inflammatory and Antioxidant Activities

Alpha-linolenoyl-CoA derivatives have shown potential anti-inflammatory and antioxidant properties. For example, alpha-linolenic acid, from which alpha-linolenoyl-CoA is derived, can inhibit nitric oxide production and inducible nitric oxide synthase gene expression, suggesting a possible anti-inflammatory mechanism (Ren & Chung, 2007).

5. Influence on Lipid Remodeling and Cellular Functions

Alpha-linolenoyl-CoA is also implicated in lipid remodeling, which is essential for cell membrane fluidity and function. It participates in the acylation of monolysocardiolipin to cardiolipin, a process vital for mitochondrial function and energy production (Taylor et al., 2012).

properties

Product Name

alpha-Linolenoyl-CoA

Molecular Formula

C39H64N7O17P3S

Molecular Weight

1028 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienethioate

InChI

InChI=1S/C39H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h5-6,8-9,11-12,26-28,32-34,38,49-50H,4,7,10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/b6-5-,9-8-,12-11-/t28-,32-,33-,34+,38-/m1/s1

InChI Key

OMKFKBGZHNJNEX-PQBHNYBOSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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